Aureofungin A

Description

Historical Context and Discovery within Polyene Antifungal Research

The discovery of Aureofungin A is credited to the Indian mycologist and microbiologist Dr. M. J. Thirumalachar. primaryinfo.comfrontiersin.org His work at Hindustan Antibiotics Ltd. in Pimpri, India, led to the identification of this novel heptaene antibiotic. primaryinfo.comnih.gov The discovery of this compound came at a time of significant global research into polyene macrolide antibiotics, a class of compounds known for their broad-spectrum antifungal activity. These compounds, produced by various species of Streptomyces, were recognized for their potential in combating fungal infections. rsc.org

Significance of this compound as a Research Compound in Biological Sciences

This compound holds significance in biological sciences primarily due to its distinct mechanism of action and its utility in studying fungal cell membranes. As a member of the polyene macrolide class, its interaction with ergosterol (B1671047), a key component of fungal cell membranes, provides a valuable tool for researchers investigating membrane structure and function. Its potent antifungal activity also makes it a reference compound in studies aimed at understanding fungal pathogenesis and developing new antifungal agents.

Properties

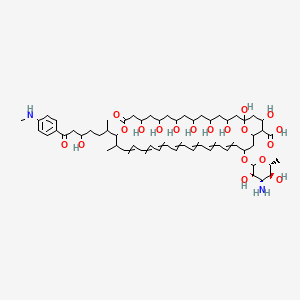

CAS No. |

63278-45-5 |

|---|---|

Molecular Formula |

C59H88N2O19 |

Molecular Weight |

1129.3 g/mol |

IUPAC Name |

33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C59H88N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(60)54(72)37(3)77-58)32-50-52(57(74)75)49(70)34-59(76,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(61-4)23-21-38/h5-18,20-23,35-37,40-47,49-50,52-56,58,61-68,70,72-73,76H,19,24-34,60H2,1-4H3,(H,74,75)/t35?,36?,37-,40?,41?,42?,43?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58?,59?/m1/s1 |

InChI Key |

FVOHYQMTNYOFFF-BDFDAPMRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)N)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Origin of Product |

United States |

Biosynthetic Pathways and Microbial Production of Aureofungin a

Elucidation of the Biosynthetic Precursors and Intermediates

The biosynthesis of the Aureofungin A macrolide ring is primarily derived from acetate (B1210297) and propionate (B1217596) units. annualreviews.org These serve as the basic building blocks, which are elongated to form the polyketide chain. The process begins with a starter unit, typically acetate, and proceeds with the addition of extender units like malonate and methylmalonate, which are derived from acetate and propionate, respectively. annualreviews.org Glucose is also a crucial precursor, not only as a carbon and energy source but also for the formation of the aminosugar and aromatic moieties of the molecule. annualreviews.orgdcu.ie

The aromatic portion of this compound, a p-aminoacetophenone moiety, is synthesized via the shikimic acid pathway. annualreviews.org Chorismic acid, an intermediate in this pathway, is a key branching point that leads to the formation of p-aminobenzoic acid (PABA), a direct precursor to the aromatic moiety of this compound. annualreviews.org

The aminosugar moiety attached to the macrolide ring is believed to be derived from glucose. annualreviews.org While the specific intermediates of aminosugar formation in this compound biosynthesis are not fully elucidated, the pathway is thought to be similar to that of other macrolide antibiotics. annualreviews.org

Table 1: Key Biosynthetic Precursors of this compound

| Precursor | Role in Biosynthesis |

|---|---|

| Acetate | Starter unit and precursor for malonate (extender unit) for the polyketide chain. annualreviews.org |

| Propionate | Precursor for methylmalonate (extender unit) for the polyketide chain. annualreviews.org |

| Glucose | Carbon and energy source; precursor for the aminosugar and aromatic moieties. annualreviews.orgdcu.ie |

| Chorismic Acid | Intermediate in the shikimic acid pathway leading to the aromatic moiety. annualreviews.org |

Genetic and Enzymatic Components of this compound Biosynthesis

The genetic blueprint for this compound biosynthesis is located in a gene cluster within the Streptomyces genome. This cluster contains the genes encoding all the necessary enzymes for the synthesis and modification of the molecule. Central to this process are the Type I Polyketide Synthases (PKSs). nih.govmdpi.com These are large, multi-domain enzymes that catalyze the sequential condensation of acetate and propionate-derived units to form the polyketide backbone of this compound. annualreviews.orgnih.gov

Each PKS module is responsible for one cycle of chain elongation and contains several domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. nih.govresearchgate.net The number and type of domains within each module dictate the structure of the final polyketide chain.

Following the synthesis of the macrolide ring, a series of post-PKS tailoring enzymes modify the structure to produce the final, active this compound. These enzymes include cytochrome P450 monooxygenases, which are responsible for hydroxylations and other oxidative modifications. google.comnih.gov Glycosyltransferases are another class of crucial enzymes that attach the aminosugar moiety to the macrolide ring. The genes for these tailoring enzymes are also located within the this compound biosynthetic gene cluster. researchgate.net

Table 2: Key Enzymes and Genes in this compound Biosynthesis

| Enzyme/Gene Class | Function |

|---|---|

| Type I Polyketide Synthase (PKS) | Catalyzes the formation of the polyketide backbone from acetate and propionate units. nih.govmdpi.com |

| Cytochrome P450 Monooxygenases | Introduce hydroxyl or epoxide groups on the macrolide ring. google.comnih.gov |

| Glycosyltransferases | Attach the aminosugar moiety to the macrolide ring. researchgate.net |

| Acyltransferase (AT) | Selects and loads the extender units onto the PKS. researchgate.net |

| Ketosynthase (KS) | Catalyzes the condensation reaction for chain elongation. researchgate.net |

Strategies for Microbial Production Optimization and Yield Enhancement

Several strategies have been explored to enhance the production of this compound from Streptomyces cinnamomeus var. terricola. These approaches focus on optimizing fermentation conditions and manipulating the producing strain.

One of the most critical factors is the dissolved oxygen level during fermentation. The biosynthesis of this compound is an oxygen-dependent process, and enhanced aeration has been shown to lead to an accelerated rate of production and a better yield. primaryinfo.comnih.gov Interestingly, a higher oxygen transfer rate specifically stimulates the formation of this compound over its counterpart, Aureofungin B. nih.gov

The composition of the fermentation medium also plays a significant role. The choice of carbon and nitrogen sources is vital. While glucose is a good precursor, other carbon sources like starch have been found to be effective for the production of similar polyene antibiotics. annualreviews.orgresearchgate.net Soybean meal is a commonly used nitrogen source for the production of related antibiotics. dcu.ie

Strain improvement through genetic and metabolic engineering is another promising approach. This can involve the overexpression of key biosynthetic genes or the modification of regulatory pathways to increase the flux towards this compound production. google.comnih.gov Furthermore, co-culturing Streptomyces with other microorganisms, such as fungi, has been shown to enhance the production of secondary metabolites in some cases. mdpi.com

Table 3: Strategies for Enhancing this compound Production

| Strategy | Description |

|---|---|

| Enhanced Aeration | Increasing the dissolved oxygen level during fermentation to boost the rate and yield of this compound. primaryinfo.comnih.gov |

| Media Optimization | Selecting optimal carbon (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal) to support robust growth and antibiotic synthesis. annualreviews.orgdcu.ieresearchgate.net |

| Genetic Engineering | Overexpression of biosynthetic genes or manipulation of regulatory pathways to increase production. google.comnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetate |

| Propionate |

| Malonate |

| Methylmalonate |

| Glucose |

| Chorismic Acid |

| p-Aminobenzoic Acid |

| p-Aminoacetophenone |

| Aureofungin B |

| Starch |

Molecular Mechanism of Antifungal Action of Aureofungin a

Interactions with Fungal Cellular Membranes and Sterol Components

The primary molecular target of Aureofungin A, like other polyene antibiotics, is ergosterol (B1671047), the principal sterol component in the plasma membranes of fungal cells. ontosight.aiontosight.aiherts.ac.uk The affinity of polyenes for ergosterol is significantly higher than for cholesterol, the predominant sterol in mammalian cell membranes, which forms the basis for their selective antifungal activity. researchgate.net

The interaction between this compound and ergosterol is a critical first step. The amphiphilic nature of the this compound molecule—possessing both a hydrophobic polyene chain and a hydrophilic polyol section—facilitates its insertion into the lipid bilayer of the fungal membrane. Once embedded, this compound molecules are believed to aggregate with ergosterol molecules to form transmembrane channels or pores. ontosight.airesearchgate.net This "pore formation model" is one of the most widely accepted explanations for the action of polyene antibiotics. mdpi.com These aqueous pores effectively breach the membrane's barrier function, setting the stage for subsequent cellular disruption. The formation of these structures is directly associated with the disruption of the membrane's structure and function. researchgate.net

Investigations into Membrane Permeability Disruption and Cellular Homeostasis

The formation of transmembrane pores by this compound-ergosterol complexes directly compromises the semi-permeability of the fungal cell membrane. researchgate.netgoogle.com This leads to the uncontrolled leakage of vital intracellular components, particularly monovalent ions like potassium (K+), and small metabolites. asm.orgresearchgate.net The loss of ionic equilibrium is a key event in the antifungal cascade.

Research has distinguished between the concentrations of this compound required to induce ion leakage and those that cause cell death. Studies on Saccharomyces cerevisiae have classified this compound as a Group II polyene. For this group, significant K+ leakage is observed at low, non-lethal (fungistatic) concentrations, while cell death (fungicidal action) occurs at much higher concentrations. asm.org This suggests a two-level mechanism of action. At lower concentrations, the membrane damage is sufficient to disrupt cellular homeostasis and inhibit growth, but at higher concentrations, the damage becomes catastrophic and irreversible, leading to cell lysis. asm.org

The following table, based on comparative studies of polyene antibiotics, illustrates the differential effects on membrane permeability (K+ leakage) versus cell viability.

| Polyene Antibiotic | Group | Concentration for 50% K+ Leakage (µg/mL) | Concentration for 50% Cell Death (µg/mL) | Ratio (Cell Death / K+ Leakage) |

|---|---|---|---|---|

| This compound | II (Heptaene) | 0.08 | 1.5 | 18.8 |

| Aureofungin B | II (Heptaene) | 0.04 | 0.6 | 15.0 |

| Amphotericin B | II (Heptaene) | 0.2 | 1.0 | 5.0 |

| Nystatin | II (Tetraene) | 1.2 | 3.8 | 3.2 |

| Filipin | I (Pentaene) | 0.3 | 0.35 | 1.2 |

This data clearly shows that for Group II heptaenes like this compound, the concentration required for cell death is substantially higher than that needed to induce significant membrane permeability, a defining characteristic of their mechanism.

Analysis of Downstream Fungal Cellular Responses and Metabolic Perturbations

The initial disruption of membrane integrity and the subsequent loss of ionic homeostasis trigger a variety of downstream cellular and metabolic disturbances. The efflux of K+ and other ions like magnesium (Mg+) can lead to an increase in intracellular acidity, which in turn can inhibit critical metabolic pathways such as glycolysis. researchgate.net

Furthermore, the damage to the plasma membrane can have cascading effects on membrane-bound enzymes, disrupting their function and impacting essential cellular processes. news-medical.net The abnormal leakiness of the membrane can interfere with nutrient transport and the maintenance of electrochemical gradients necessary for cellular energy production. The cell wall, which is structurally linked to the plasma membrane, may also be compromised as the synthesis of its components is disrupted. news-medical.net

Faced with such chemical stress, fungi typically mount a complex stress response. This can involve the activation of signaling pathways like the Mitogen-activated Protein Kinase (MAPK) and cAMP-Protein Kinase A (PKA) pathways, which regulate cellular adaptation to environmental challenges. mdpi.com A common response to cellular damage is the production of reactive oxygen species (ROS), which, while part of a defense mechanism, can also cause further oxidative damage to cellular components if not controlled. nih.gov The extensive membrane damage caused by this compound can overwhelm these adaptive responses, ultimately leading to the cessation of metabolic activity and cell death.

Antifungal Spectrum and Efficacy in Plant Pathogen Research

Evaluation of Aureofungin A Efficacy Against Key Agricultural Fungal Pathogens

Research has demonstrated the effectiveness of this compound against numerous fungal pathogens across different crop categories, including cereals, fruits, and other agricultural systems. It has been investigated for both pre- and post-harvest disease management. herts.ac.uknih.gov

In cereal crops, this compound has been evaluated primarily for its ability to combat significant diseases in rice and wheat. Studies have shown its potential in managing some of the most destructive fungal infections in these staple crops.

In rice, this compound has been recommended for the control of blast, caused by Magnaporthe oryzae (anamorph Pyricularia oryzae), and brown leaf spot, caused by Helminthosporium oryzae. herts.ac.ukkau.in Antibiotics such as Aureofungin have been noted as effective in preventing primary seedling infection from brown spot disease. tnau.ac.in Research has also explored its use as a seed treatment to control seed-borne fungal diseases in wheat, highlighting its role in reducing initial inoculum. semanticscholar.org

Table 1: Efficacy of this compound Against Fungal Pathogens in Cereal Crops

| Crop | Fungal Disease | Pathogen | Reference |

|---|---|---|---|

| Rice | Blast | Magnaporthe oryzae (Pyricularia oryzae) | herts.ac.ukkau.in |

| Rice | Brown Leaf Spot | Helminthosporium oryzae | herts.ac.ukkau.intnau.ac.in |

| Wheat | Seed-Borne Fungal Diseases | Not specified | semanticscholar.org |

A significant body of research has focused on the application of this compound to control fungal diseases in fruit crops, particularly grapes, apples, and citrus. These studies have demonstrated its broad-spectrum activity against various mildews, rots, and cankers.

In viticulture, this compound has been extensively studied for its effectiveness against downy mildew (Plasmopara viticola), powdery mildew (Uncinula necator), and anthracnose. researchgate.netcabidigitallibrary.org Research conducted in Maharashtra, India, showed that multiple sprays of an Aureofungin-sol formulation provided good control of both downy and powdery mildew on grape leaves and bunches, leading to increased harvestable yields. researchgate.netcabidigitallibrary.orgiihr.res.in Studies have also investigated its role in managing fruit rot in grapes caused by Alternaria species, such as Alternaria tenuis and Alternaria alternata. easpublisher.comjbsd.inbioinfopublication.org

For apple orchards, research points to the efficacy of this compound against powdery mildew (Podosphaera leucotricha), apple scab (Venturia inaequalis), and white root rot. herts.ac.ukecronicon.netgau.edu.bd In citrus, it is primarily used to control gummosis, a disease caused by Phytophthora species. herts.ac.ukecronicon.net

Table 2: Efficacy of this compound Against Fungal Pathogens in Fruit Crops

| Crop | Fungal Disease | Pathogen | Reference |

|---|---|---|---|

| Grapes | Downy Mildew | Plasmopara viticola | herts.ac.ukresearchgate.net |

| Grapes | Powdery Mildew | Uncinula necator | researchgate.net |

| Grapes | Anthracnose | Not specified | ecronicon.net |

| Grapes | Fruit Rot | Alternaria tenuis / Alternaria alternata | easpublisher.comjbsd.inbioinfopublication.org |

| Apple | Powdery Mildew | Podosphaera leucotricha | gau.edu.bdkisanestore.com |

| Apple | Apple Scab | Venturia inaequalis | ecronicon.netgau.edu.bd |

| Apple | White Root Rot | Not specified | herts.ac.ukkisanestore.com |

| Citrus | Gummosis | Phytophthora spp. | herts.ac.ukecronicon.netkisanestore.com |

The application of this compound extends beyond cereals and fruits to other important crops like potatoes, sugarcane, and coconuts. It has been found effective against early blight in potatoes. herts.ac.ukkisanestore.com In sugarcane, it is used to manage red rot. Furthermore, research has demonstrated its utility in controlling root rot disease in coconut palms when used as a soil drench. primaryinfo.com

Table 3: Efficacy of this compound in Other Crop Systems

| Crop | Fungal Disease | Pathogen | Reference |

|---|---|---|---|

| Potato | Early Blight | Not specified | herts.ac.ukkisanestore.com |

| Sugarcane | Red Rot | Not specified | |

| Coconut | Root Rot | Not specified | primaryinfo.com |

Comparative Studies of this compound with Other Fungicidal Agents in Plant Protection Research

To ascertain its relative effectiveness, this compound has been compared with other conventional and biological fungicides in various studies.

One study suggested that an Aureofungin-sol formulation was as effective as the systemic fungicide Azoxystrobin in controlling powdery mildew on grapes. researchgate.net In the same study, its performance against downy mildew was compared to a Cymoxanil+Mancozeb treatment, which showed a lower percent disease index (PDI) than the Aureofungin treatments under heavy disease pressure. researchgate.net

In a study on an Aureofungin-resistant strain of Alternaria tenuis causing fruit rot in grapes, the efficacy of Aureofungin was significantly enhanced when mixed with other fungicides. easpublisher.com A mixture with Calaxin resulted in 100% control, demonstrating a synergistic effect. easpublisher.com

Conversely, a comparative study on seed-borne fungi of wheat found that a bio-fungicide composed of Allium sativum leaf extract and cow urine was superior to Aureofungin in controlling the fungi. semanticscholar.org Another study on Fusarium moniliforme in sugarcane reported that Aureofungin showed lower inhibition of spore germination compared to Copper oxychloride and Bavistin. cabidigitallibrary.org

Table 4: Comparative Efficacy of this compound

| Crop | Pathogen | Compared Agent(s) | Finding | Reference |

|---|---|---|---|---|

| Grapes | Powdery Mildew | Azoxystrobin | Aureofungin-sol was as effective as Azoxystrobin. | researchgate.net |

| Grapes | Alternaria tenuis (resistant) | Calaxin, Karathane, Blitox, Ziram, Benomyl | Efficacy of Aureofungin was significantly increased when used in a mixture with these fungicides. | easpublisher.com |

| Wheat | Seed-borne fungi | Bio-fungicide (Allium sativum extract + cow urine) | The bio-fungicide was found to be superior to Aureofungin. | semanticscholar.org |

| Sugarcane | Fusarium moniliforme | Copper oxychloride, Bavistin | Aureofungin showed lower inhibition of spore germination. | cabidigitallibrary.org |

Research into Post-Harvest Fungal Control Applications of this compound

This compound has been identified as a valuable agent for controlling fungal diseases not only in the field but also during the post-harvest period. nih.govprimaryinfo.com Post-harvest treatments with Aureofungin formulations can prevent fungal rots and subsequently increase the storage life of perishable goods such as fruits and vegetables. kisanestore.com This is particularly relevant for diseases like grape fruit rot caused by Alternaria alternata, where spores can be carried into storage and transport, diminishing the market value of the fruit. bioinfopublication.org Research has also specifically highlighted its potential as a post-harvest fungicide for peaches. researchgate.net

Characterization of Fungal Resistance Development to this compound

The emergence of fungal resistance to this compound has been characterized primarily through laboratory studies. While acquired resistance to polyene antibiotics is not considered a major clinical issue compared to other antifungal classes, it can be readily induced under laboratory conditions. reviberoammicol.com A common method involves the stepwise exposure of a fungal strain to gradually increasing concentrations of the antibiotic. nih.gov

In studies involving the plant pathogen Alternaria tenuis, which causes fruit rot in grapes, resistance to Aureofungin has been successfully developed through chemical mutation. easpublisher.comeaspublisher.com Researchers have generated resistant mutants, such as the EMS-At-3 mutant, which exhibited a resistance factor of 6, indicating a six-fold increase in the minimum inhibitory concentration (MIC) compared to the wild-type strain. easpublisher.comeaspublisher.com The development of such resistant strains is crucial for studying the specific mechanisms of resistance and for testing the efficacy of alternative or synergistic treatment strategies. easpublisher.comeaspublisher.com

The process of developing resistance in a laboratory setting typically involves:

Sub-culturing: Growing the fungus in the presence of sub-lethal concentrations of this compound. nih.gov

Gradual Exposure: Repeatedly transferring the fungus to media with progressively higher concentrations of the antibiotic. nih.gov

Chemical Mutagenesis: Using chemical agents to induce mutations, followed by selection on media containing this compound to isolate resistant strains. easpublisher.comeaspublisher.com

This induced resistance can lead to stable variants that maintain their resistance phenotype even after being removed from the selective pressure of the antibiotic.

Genetic and Physiological Basis of this compound Resistance in Plant Pathogens

The foundation of resistance to this compound, like other polyenes, is primarily linked to alterations in the fungal cell membrane's ergosterol (B1671047) content, which is the drug's target. reviberoammicol.comnih.gov Both genetic mutations and subsequent physiological changes contribute to this resistance profile in plant pathogens.

Genetic Basis: The primary genetic mechanism of resistance to polyene antifungals involves mutations in the genes of the ergosterol biosynthesis pathway. ejgm.co.ukfrontiersin.org Although specific gene mutations for this compound resistance are not extensively documented, the mechanisms are expected to mirror those seen for other polyenes like Amphotericin B. Key genes implicated in polyene resistance include:

ERG2 and ERG3: Mutations in these genes, which encode enzymes essential for the later steps of ergosterol synthesis, can lead to a depletion of ergosterol in the cell membrane and its replacement with other sterol precursors. ejgm.co.uk This change reduces the number of binding sites for the polyene antibiotic.

ERG6: This gene is critical for ergosterol production, and its disruption can confer resistance to polyenes. asm.org

These genetic alterations prevent the accumulation of ergosterol, thereby diminishing the ability of this compound to form pores in the fungal membrane. ejgm.co.ukasm.org

Physiological Basis: The genetic changes manifest as significant physiological and biochemical alterations within the resistant fungal cells. Studies on Aureofungin-resistant Alternaria tenuis have pointed to notable biochemical changes. jetir.org While the specific data from the Khilare et al. (2005) study is not detailed in the available abstracts, research on the related pathogen Alternaria alternata under fungicide stress reveals parallel physiological responses that are likely relevant. mdpi.comnih.gov

Key physiological changes contributing to resistance include:

Decreased Ergosterol Content: The most direct consequence of ERG gene mutations is a significant reduction in the total amount of ergosterol in the cell membrane, which directly correlates with decreased susceptibility to polyenes. nih.gov

Alteration of Membrane Composition: Resistant strains often show a change in the ratio of sterols to phospholipids (B1166683) in the cell membrane. ejgm.co.uk The ergosterol that remains may be reoriented or masked, making it unavailable for binding by this compound. ejgm.co.uk

Increased Melanin (B1238610) Synthesis: In some fungi, resistance is associated with an increase in melanin production, which may offer protection against cellular stress induced by the antifungal agent. mdpi.com

Overexpression of Efflux Pumps: Fungi can develop multidrug resistance by upregulating efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively pump the antifungal compound out of the cell, reducing its intracellular concentration. mdpi.commdpi.com

Table 1: Documented Physiological Changes in Fungicide-Resistant Alternaria spp.

| Physiological Parameter | Observation in Resistant Strain | Implication for Resistance | Reference |

|---|---|---|---|

| Ergosterol Content | Decreased | Reduction of drug target sites | nih.govmdpi.com |

| Melanin Content | Increased | Enhanced protection against oxidative stress | mdpi.com |

| Malondialdehyde (MDA) Content | Increased | Indicator of oxidative stress and membrane damage | mdpi.com |

Analysis of Cross-Resistance Patterns with Related Polyene Antifungals

Cross-resistance, where resistance to one antifungal agent confers resistance to another, is a significant concern in antimicrobial therapy. For polyenes, the pattern of cross-resistance is directly linked to the shared mechanism of action. Since most polyenes, including this compound, target ergosterol, alterations in the ergosterol pathway often lead to resistance across the class. reviberoammicol.comontosight.ai

Studies have shown that fungal strains made resistant to one polyene often exhibit resistance to others. For instance, Candida albicans strains developed for resistance to the polyene candidin (B174359) were also found to be resistant to Amphotericin B. nih.gov However, this cross-resistance is not always universal across all polyenes; the same study found that these resistant strains did not show cross-resistance to nystatin. nih.gov This suggests that while the general target is the same, subtle differences in the molecular structure of polyenes and their interaction with the cell membrane can influence cross-resistance patterns.

The primary mechanism driving cross-resistance among polyenes is the reduction or modification of membrane ergosterol. nih.govejgm.co.uk A fungus that has less ergosterol presents a difficult target for any polyene that relies on it for binding.

Interestingly, mutations in the ergosterol biosynthesis pathway can also lead to cross-resistance with entirely different classes of antifungals.

Cross-resistance to Azoles: Mutations in the ERG3 gene can block the production of certain toxic sterols that would otherwise accumulate when the fungus is treated with azoles. This can result in resistance to both polyenes (due to ergosterol depletion) and azoles. nih.gov

Collateral Sensitivity: In some cases, resistance to one drug can lead to hypersensitivity to another. For example, C. albicans strains resistant to candidin or Amphotericin B were found to be more sensitive to the non-polyene antibiotic eulicin. nih.gov

Table 2: Observed Cross-Resistance and Collateral Sensitivity with Polyene Resistance

| Primary Resistant Drug | Cross-Resistant To | Not Cross-Resistant To | Collateral Sensitivity To | Fungal Species | Reference |

|---|---|---|---|---|---|

| Candidin | Amphotericin B | Nystatin, Griseofulvin | Eulicin | Candida albicans | nih.gov |

| Amphotericin B | Candidin | Nystatin, Griseofulvin | Eulicin | Candida albicans | nih.gov |

Conclusion

Aureofungin A remains a significant compound in the field of mycology and antifungal research. Its discovery expanded the arsenal (B13267) of known polyene macrolides, and its unique properties continue to facilitate a deeper understanding of fungal biology. From its historical roots in Indian antibiotic research to its ongoing utility as a research tool, this compound exemplifies the enduring importance of natural products in science.

Chemical Modification and Structure Activity Relationship Sar Studies of Aureofungin a

Synthesis Strategies for Novel Aureofungin A Derivatives

The primary strategy for generating novel this compound derivatives has centered on the chemical modification of its free carboxyl group. This functional group has been identified as a key site for derivatization to enhance water solubility. scialert.net The synthesis of amide derivatives represents a significant approach in this area.

A general method for the preparation of these amide derivatives involves the reaction of this compound with a suitable amine-containing compound. This reaction is typically carried out in a dry organic solvent such as dimethylformamide (DMF). To facilitate the amide bond formation, a carboxyl group activating agent, diphenyl phosphoryl azide (B81097) (DPPA), is used in the presence of a base like triethylamine. This method has been successful in producing a variety of amide derivatives without altering the core polyene structure, which is crucial for its antifungal action. scialert.net

Another approach to modifying polyene macrolides, which could be applicable to this compound, involves the derivatization of the mycosamine (B1206536) sugar moiety. For instance, studies on other polyenes like Amphotericin B have shown that N-alkylation of the mycosamine can lead to derivatives with altered biological profiles. mdpi.comnih.gov This suggests a potential avenue for creating novel this compound analogs with improved properties.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

The SAR studies of this compound and its analogs have revealed several key structural features that are critical for its biological activity. The polyene chromophore, the heptaene portion of the molecule, is essential for its antifungal mechanism, which involves binding to ergosterol (B1671047) in fungal cell membranes. ontosight.ai Spectroscopic analysis of the synthesized amide derivatives has confirmed that the polyene structure remains intact during the modification of the carboxyl group. scialert.net

Modification of the carboxyl group to form various amides has been shown to be a viable strategy for improving the physicochemical properties of this compound without abolishing its antifungal activity. The conversion of the carboxylic acid to an amide enhances water solubility at neutral pH. scialert.net Importantly, most of the synthesized amide derivatives retain their antifungal activity against Candida albicans. scialert.net This indicates that the free carboxyl group is not essential for the antifungal action of the molecule. In fact, the absence of a free carboxyl group in the modified derivatives has been linked to an improvement in selective toxicity. scialert.net

The following table summarizes the solubility and antifungal activity of several amide derivatives of this compound:

Table 1: Physicochemical and Biological Properties of this compound Amide Derivatives| Derivative | Amine Moiety | Solubility in Water (mg/mL) | Antifungal Activity against Candida albicans (Inhibition Zone) |

|---|---|---|---|

| This compound | - | Insoluble at neutral pH | Active |

| Amide-1 | Glycine | > 1.0 | Inactive |

| Amide-2 | L-Alanine | > 1.0 | Active |

| Amide-3 | L-Valine | > 1.0 | Active |

| Amide-4 | L-Leucine | > 1.0 | Active |

| Amide-5 | L-Isoleucine | > 1.0 | Active |

| Amide-6 | L-Phenylalanine | > 1.0 | Active |

| Amide-7 | L-Tyrosine | > 1.0 | Active |

Data sourced from a study on water-soluble amide derivatives of polyene antibiotics. scialert.net

SAR studies on analogous polyene macrolides further inform the potential for this compound modification. For example, in studies of Amphotericin B, N-alkylation of the mycosamine moiety has been shown to significantly impact the therapeutic index. mdpi.comnih.gov Specifically, bis-alkylation of the mycosamine can lead to derivatives with superior antifungal activity and reduced toxicity. nih.gov This suggests that the mycosamine portion of this compound is another critical site for modification that could lead to improved derivatives.

Rational Design of this compound Derivatives with Modified Biological Profiles

The insights gained from SAR studies have paved the way for the rational design of this compound derivatives with specifically tailored biological profiles. The primary goals of these design strategies are to enhance water solubility, increase antifungal potency, and reduce toxicity to mammalian cells.

A key principle in the rational design of polyene derivatives is to increase their selectivity for fungal ergosterol over mammalian cholesterol, which is believed to be the basis of their toxicity. google.com One promising strategy, drawn from research on other polyenes, is the modification of the mycosamine sugar. It has been hypothesized that epimerization at the C2' position of the mycosamine could lead to derivatives that retain strong binding to ergosterol while having reduced affinity for cholesterol. google.com This could result in a new class of this compound derivatives with a significantly improved therapeutic window.

The design of derivatives with improved solubility has been successfully demonstrated through the synthesis of amide and salt forms. scialert.net The creation of water-soluble amide derivatives that retain antifungal activity is a clear example of successful rational design. scialert.net Building on this, future design could focus on incorporating different amino acids or other polar moieties to fine-tune solubility and biological activity.

Furthermore, the development of hybrid molecules, where this compound is conjugated to other chemical entities, represents another avenue for rational design. This approach could be used to improve drug targeting, alter pharmacokinetic properties, or introduce additional mechanisms of action. The overarching goal of these rational design strategies is to develop novel this compound-based antifungal agents that are more effective and safer for potential therapeutic applications. bibliotekanauki.pl

Integrated Management Strategies and Synergistic Interactions with Aureofungin a

Investigation of Synergistic Effects with Conventional Fungicides

Combining Aureofungin A with conventional fungicides can lead to synergistic effects, where the combined efficacy is greater than the sum of their individual effects. researchgate.net This strategy is particularly valuable for managing fungal strains that have developed resistance to this compound. Studies have shown that such combinations can restore sensitivity and provide effective disease control.

One study investigated the synergistic activity of this compound with five conventional fungicides against an Aureofungin-resistant mutant of Alternaria tenuis, the causal agent of fruit rot in grapes. easpublisher.com The fungicides tested were Calaxin, Karathane, Blitox, Ziram, and Benomyl. When applied individually, Calaxin showed the highest percentage control efficacy (PCE), followed by the others. easpublisher.com However, when this compound was mixed with these fungicides, the PCE increased significantly for most combinations, demonstrating a clear synergistic interaction. easpublisher.com For instance, the mixture with Calaxin achieved 100% PCE, highlighting the potential of such combinations in overcoming resistance. easpublisher.com Similar synergistic interactions have been noted in patent filings for fungicidal mixtures aimed at controlling a variety of plant pathogens. justia.comgoogle.com

The table below summarizes the in-vitro efficacy of these fungicides, both individually and in combination with this compound, against the resistant Alternaria tenuis strain. easpublisher.com

| Treatment (at 100 µg/ml) | Percentage Control Efficacy (PCE) - Individual | Percentage Control Efficacy (PCE) - In Mixture with this compound |

| This compound | 25.4% | - |

| Benomyl | 65.2% | 85.1% |

| Ziram | 70.5% | 88.3% |

| Blitox | 75.8% | 90.6% |

| Karathane | 85.4% | 95.2% |

| Calaxin | 100.0% | 100.0% |

| Data sourced from a study on Aureofungin-resistant Alternaria tenuis. easpublisher.com |

Research on Combined Applications with Biocontrol Agents and Plant Extracts

Integrating this compound with biocontrol agents (BCAs) and natural plant extracts is a key component of building ecologically sound disease management systems. Combining BCAs with different modes of action can result in additive or synergistic effects, leading to more effective and durable disease control. frontiersin.org this compound itself is a microbial secondary metabolite, produced by the actinobacterium Streptoverticillium cinnamomum (formerly Streptomyces cinnamomeus). ecronicon.netontosight.ai

Research has explored its combination with other microbially-derived products and plant-based compounds. For instance, Aureofungin is often recommended for use in combination with Streptocycline, an antibacterial antibiotic, when control of both fungal and bacterial diseases is required. semanticscholar.org

Studies have also evaluated this compound alongside bio-fungicides derived from plant extracts. In one experiment on wheat, a bio-fungicide composed of Allium sativum (garlic) leaf extract with cow urine was found to be superior in controlling seed-borne fungi compared to this compound alone. semanticscholar.org This suggests that combining this compound with potent plant extracts could provide a broader spectrum of control. The principles of ecological engineering and agro-ecosystem analysis (AESA) support the use of such bio-intensive strategies before resorting to chemical pesticides alone. niphm.gov.in

| Treatment | Target Pathogen | Crop | Finding |

| This compound + Streptocycline | Fungal and Bacterial Pathogens | Various Crops | Recommended for combined control of fungal and bacterial diseases. semanticscholar.org |

| This compound vs. Allium sativum extract + Cow Urine | Seed-borne fungi | Wheat | The bio-fungicide showed higher disease control (68.75%) compared to this compound (52.09%). semanticscholar.org |

| This table presents findings from studies on combined applications of this compound. |

Exploration of Micronutrient Modulation on this compound Efficacy

Micronutrients, while essential for plant health, can also modulate the efficacy of fungicides, including this compound. Additive and synergistic improvements in antifungal activity have been reported when metallic cations are combined with antibiotics or fungicides. researchgate.net This interaction has been specifically studied in the context of Aureofungin-resistant fungal strains.

A study on an Aureofungin-resistant mutant of Alternaria tenuis tested the synergistic effect of various micronutrients (Boron, Cobalt, Copper, Iron, Molybdenum, Magnesium, Manganese, and Zinc) when applied individually and in combination with this compound. easpublisher.com The results indicated that, individually, several micronutrients, particularly Zinc, Boron, and Cobalt, exhibited higher percentage control efficacy (PCE) than this compound alone at the same concentration. easpublisher.com When mixed with this compound, all tested micronutrients showed a synergistic effect, significantly increasing the PCE against the resistant strain. easpublisher.com This suggests that soil or foliar application of specific micronutrients could enhance the performance of this compound and help manage resistance. easpublisher.comresearchgate.net

The table below details the in-vitro efficacy of micronutrients, alone and in combination with this compound, against the resistant A. tenuis strain. easpublisher.com

| Treatment (at 100 µg/ml) | Percentage Control Efficacy (PCE) - Individual | Percentage Control Efficacy (PCE) - In Mixture with this compound |

| This compound | 25.4% | - |

| Molybdenum (Mb) | 10.3% | 75.8% |

| Magnesium (Mg) | 15.2% | 80.2% |

| Manganese (Mn) | 20.3% | 85.3% |

| Iron (Fe) | 30.2% | 88.6% |

| Copper (Cu) | 35.8% | 90.2% |

| Cobalt (Co) | 40.6% | 92.8% |

| Boron (Bo) | 45.3% | 94.6% |

| Zinc (Zn) | 50.8% | 95.8% |

| Data sourced from a study on the synergistic effect of micronutrients on Aureofungin-resistant Alternaria tenuis. easpublisher.com |

Development of Resistance Management Protocols in Agricultural Systems

The development of resistance in target pathogens is a significant threat to the long-term viability of any fungicide, including antibiotics like this compound. apsnet.org Cases of resistance to Aureofungin have been documented, for example, in Alternaria tenuis, the fungus causing fruit rot of grapes. easpublisher.com Therefore, implementing robust resistance management protocols is crucial.

Effective protocols are built on the principles of Integrated Pest Management (IPM) and are designed to reduce selection pressure on the fungicide. niphm.gov.indpi.qld.gov.au Key strategies include:

Alternation and Mixtures : Avoid the repeated use of this compound alone. Instead, it should be used in mixtures or alternated with fungicides that have different modes of action. ahdb.org.uk This makes it more difficult for a pathogen population to develop resistance to both compounds simultaneously.

Strategic Use : Apply fungicides only when necessary, based on disease risk assessment and field scouting, rather than on a fixed schedule. ahdb.org.ukirac-online.org

Integration of Non-Chemical Controls : Utilize a range of control measures, including the use of disease-resistant crop varieties, maintaining good field hygiene to reduce pathogen inoculum, and promoting the activity of natural biocontrol agents. niphm.gov.inahdb.org.uk

Monitoring : Regularly monitor pathogen populations for any shifts in sensitivity to this compound. apsnet.org This allows for early detection of resistance and timely adjustments to management strategies.

By integrating this compound into a diverse and multi-faceted management program, its effective lifespan can be extended, ensuring it remains a valuable tool for sustainable agriculture. dpi.qld.gov.au

Advanced Methodologies in Aureofungin a Research

Chromatographic Techniques for Separation and Purification of Aureofungin A Components

The separation and purification of this compound from fermentation broths and its related components are critical steps for detailed study. bioforumconf.com Since Aureofungin is typically produced as a mixture of closely related compounds, including this compound and Aureofungin B, high-resolution chromatographic techniques are essential. herts.ac.ukherts.ac.uk

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of polyene antibiotics like this compound. nih.gov Researchers have developed specific HPLC methods to effectively separate this compound from other components. researchgate.net A recently developed bioanalytical HPLC method utilizes an ACE Excel 5 C18 column with a mobile phase consisting of a 55:45 (v/v) mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. researchgate.net Detection is typically carried out using a UV-Vis detector, with this compound showing a characteristic absorption maximum at 378 nm. researchgate.net

Older methods also employed reverse-phase columns such as μ-Bondapak C18 for the determination of Aureofungin. researchgate.net Column chromatography is another fundamental technique used for the large-scale purification of biomolecules and can be applied to this compound. journalagent.comijpsjournal.com This method separates components based on their differential partitioning between a solid stationary phase (like silica (B1680970) gel or alumina) and a liquid mobile phase. journalagent.combritannica.com Other chromatographic methods that have been applied to polyene macrolide antibiotics in general include paper chromatography, thin-layer chromatography (TLC), and countercurrent distribution. bioforumconf.com TLC, for instance, uses a solid adsorbent on a glass plate to separate mixture components. journalagent.com

Table 1: Chromatographic Methods for this compound Research

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| High-Performance Liquid Chromatography (HPLC) | ACE Excel 5 C18, μ-Bondapak C18 | 10 mM Ammonium Acetate: Acetonitrile (55:45 v/v) | UV-Vis (378 nm) | Analysis and Purification |

| Column Chromatography | Silica gel, Alumina | Solvent gradients | Fraction collection | Purification |

| Thin-Layer Chromatography (TLC) | Silica gel, Alumina | Various organic solvents | UV light, Staining | Purity assessment |

Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives

The definitive determination of the complex molecular structure of this compound and its derivatives relies on a combination of spectroscopic techniques. scribd.comnumberanalytics.com These methods provide detailed information about the molecule's atomic composition, functional groups, and three-dimensional arrangement. numberanalytics.comwiley.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is fundamental in identifying the polyene nature of this compound. The conjugated heptaene chromophore in its structure gives rise to characteristic strong absorption bands in the UV-Vis spectrum. scialert.netvt.edu For this compound, these are typically observed between 360 and 405 nm. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound and its derivatives shows a broad hydroxyl absorption band around 3388-3405 cm⁻¹, indicative of multiple hydroxyl groups. scialert.net Carbonyl stretching frequencies are observed around 1718 cm⁻¹, and bands in the 1540-1600 cm⁻¹ region are attributed to the conjugated polyene system. researchgate.netscialert.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the detailed carbon-hydrogen framework of organic molecules. numberanalytics.com While specific NMR data for this compound is not detailed in the provided context, for polyene macrolides in general, ¹H and ¹³C NMR are used to determine the connectivity of atoms. wiley.com

Mass Spectrometry (MS) is used to determine the molecular weight and formula of a compound. scribd.com High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, confirming the elemental composition. The published chemical formula for this compound is C₅₉H₈₈N₂O₁₉. herts.ac.ukbcpcpesticidecompendium.org

Table 2: Spectroscopic Data for this compound and its Derivatives

| Spectroscopic Method | Key Findings | Reference Wavelength/Frequency |

| UV-Vis Spectroscopy | Confirms conjugated heptaene system | ~378 nm researchgate.net |

| Infrared (IR) Spectroscopy | Indicates -OH, C=O, and polyene groups | 3388-3405 cm⁻¹ (-OH), ~1718 cm⁻¹ (C=O) researchgate.netscialert.net |

| Mass Spectrometry (MS) | Determines molecular formula | C₅₉H₈₈N₂O₁₉ herts.ac.ukbcpcpesticidecompendium.org |

Development of In Vitro and In Vivo Models for Antifungal and Resistance Assays

Evaluating the antifungal efficacy of this compound and understanding resistance mechanisms necessitates the use of robust in vitro and in vivo models. nih.gov

In Vitro Assays: These are laboratory-based tests that assess the direct effect of an antifungal agent on a fungal pathogen. A common method is the food poisoning technique, where the fungus is grown on a medium containing the antifungal agent to determine its sensitivity. jbsd.ineaspublisher.comeaspublisher.com The minimal inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the fungus, is a key parameter determined from these assays. jbsd.inbioinfopublication.org For example, the MIC of this compound against a sensitive isolate of Alternaria alternata was found to be 324.89 µg/ml, while a resistant isolate had an MIC of 974.74 µg/ml. jbsd.in Broth microdilution is a standardized method used to determine MICs, involving serial dilutions of the antifungal agent in a liquid culture medium. reviberoammicol.comnih.gov Agar-based methods, such as disk diffusion and gradient concentration strips, are also employed to assess antifungal susceptibility. nih.gov

In Vivo Models: These models use living organisms to study the efficacy of an antifungal agent in a more complex biological system. For plant pathogens, in vivo studies can be conducted on the host plant itself. For instance, grape fruits have been used to test the efficacy of this compound against Alternaria fruit rot. jbsd.ineaspublisher.comeaspublisher.com In these experiments, the fruit is treated with the antifungal agent and then inoculated with the pathogen, after which the disease development is monitored. easpublisher.comeaspublisher.com The development of resistance can also be studied using these models, sometimes involving the use of chemically induced resistant mutants of the pathogen. jbsd.in While mammalian models are common for testing antifungal drugs intended for human use, invertebrate models are also gaining traction as alternatives. nih.gov

Resistance Assays: The development of resistance to antifungal agents is a significant concern. apsnet.org Assays are designed to not only measure the level of resistance (e.g., increased MIC) but also to investigate the synergistic or antagonistic effects of combining this compound with other compounds. easpublisher.comeaspublisher.com Studies have explored the combination of this compound with plant extracts and other fungicides to manage resistant strains of fungi like Alternaria tenuis. easpublisher.comeaspublisher.com These assays are crucial for developing strategies to prolong the effectiveness of existing antifungal agents. apsnet.org

Table 3: Models for Antifungal and Resistance Assays

| Model Type | Specific Model/Technique | Purpose | Key Parameters Measured |

| In Vitro | Food Poisoning Technique | Antifungal susceptibility | Minimal Inhibitory Concentration (MIC) jbsd.inbioinfopublication.org |

| In Vitro | Broth Microdilution | Antifungal susceptibility | MIC reviberoammicol.comnih.gov |

| In Vitro | Agar Diffusion | Antifungal susceptibility | Zone of inhibition nih.gov |

| In Vivo | Grape Fruit Model (Alternaria rot) | Efficacy against plant pathogen | Percentage Control Efficacy (PCE) easpublisher.comeaspublisher.com |

| Resistance Assay | Combination studies | Overcoming resistance | Synergistic/Antagonistic effects easpublisher.comnih.gov |

Future Directions and Emerging Research Frontiers for Aureofungin a

Discovery and Characterization of Novel Bioactive Analogs

The inherent bioactivity of polyene antibiotics like Aureofungin A is intrinsically linked to their chemical structure. ontosight.ai However, properties such as low water solubility and potential toxicity can limit their broader application. ontosight.aiscialert.net A significant frontier in this compound research, therefore, lies in the chemical modification of the parent molecule to create novel analogs with improved physicochemical and biological properties.

Researchers have successfully created water-soluble amide derivatives of Aureofungin. scialert.net This chemical modification addresses one of the primary hurdles in its clinical and agricultural application. scialert.net Studies on these derivatives revealed that while the core structure responsible for antifungal action remained intact, the solubility in water at neutral pH was significantly enhanced. scialert.net This breakthrough indicates that targeted chemical modifications can lead to analogs with more desirable properties without sacrificing the essential antifungal activity. scialert.net

The strategies for creating novel analogs are diverse and can be broadly categorized:

Precursor-directed biosynthesis : This technique involves feeding synthetic analogs of scaffold moieties to the producing organism, which then incorporates them into the final molecule. frontiersin.org

Mutasynthesis : A more refined version of the above, this method uses engineered strains where competing pathways are curtailed to maximize the production of the desired new compound. frontiersin.org

Semi-synthesis : This approach involves chemically attaching a designed moiety to the naturally produced product. frontiersin.org

These methods have been applied to other complex molecules, such as the gold-containing drug auranofin, to expand its antibacterial activity to Gram-negative pathogens by modifying its thiol and phosphine (B1218219) ligands. nih.govbiorxiv.org Similar approaches hold immense promise for this compound, potentially leading to the development of a library of new compounds with a broader spectrum of activity or improved safety profiles. For instance, a recent study developed a water-soluble sodium salt derivative of Aureofungin for pharmacokinetic studies, highlighting the ongoing efforts to improve its drug-like properties. researchgate.net

Table 1: Investigated Aureofungin Analogs and Their Properties

| Derivative Type | Key Improvement | Retained Activity | Reference |

|---|---|---|---|

| Amide Derivatives | Increased water solubility | Antifungal activity retained | scialert.net |

| Sodium Salt Derivative | Increased water solubility | Enables pharmacokinetic studies | researchgate.net |

Application of Synthetic Biology and Genetic Engineering for this compound Production

The production of complex secondary metabolites like this compound in its native producer, Streptomyces cinnamomeus, is often not optimal for industrial-scale manufacturing. universiteitleiden.nl Synthetic biology and genetic engineering offer powerful tools to overcome these limitations, enhance yield, and even generate novel compounds. frontiersin.orgnih.gov

Streptomyces species are known to possess numerous biosynthetic gene clusters (BGCs), many of which are "silent" or not expressed under standard laboratory conditions. nih.govnih.gov Genome mining techniques can identify the BGC responsible for this compound production, allowing for targeted genetic manipulation. nih.govtaylorfrancis.com Key strategies for enhancing production include:

Metabolic and Genetic Engineering : This involves modifying the producer strain to optimize growth and antibiotic production. For example, in Streptomyces ghanaensis, deleting the pleiotropic regulatory gene wblA significantly enhanced moenomycin production. mdpi.com Similar targeted deletions or modifications in S. cinnamomeus could boost this compound titers. mdpi.com

Heterologous Expression : The entire this compound BGC can be transferred to a different, more robust microbial host (a "chassis") that is easier to grow and genetically manipulate. frontiersin.orgnih.gov While attempts to express moenomycin genes in heterologous hosts did not surpass the wild-type producer, this strategy remains a viable option for many natural products. mdpi.com

Pathway Engineering : By understanding the function of each gene in the BGC, researchers can modify the enzymatic assembly line to create novel derivatives of this compound. taylorfrancis.compeerianjournal.com This can be achieved through techniques like CRISPR-Cas9-mediated genome editing, which allows for precise changes to the genetic code. peerianjournal.com

These advanced bioengineering platforms are shifting the paradigm from reliance on native producers to designing "microbial factories" tailored for high-yield, sustainable production of valuable compounds like this compound. universiteitleiden.nlnih.gov

Environmental Impact and Ecophysiological Studies in Agricultural Contexts

Aureofungin is registered for use in agriculture to combat a range of fungal diseases on crops like citrus, apples, and rice. pib.gov.inecronicon.netherts.ac.uk As with any agricultural input, understanding its environmental fate and ecophysiological effects is crucial for sustainable use. apsnet.org The use of fungicides in agriculture is under scrutiny due to potential environmental accumulation, disruption of ecological balance, and the development of pathogen resistance. nih.gov

Future research must focus on the specific ecotoxicological profile of this compound. This includes studying its persistence in soil and water, its impact on non-target organisms (such as beneficial soil microbes and insects), and its potential for bioaccumulation. While pesticides are regulated and assessed for safety, ongoing monitoring and research are necessary. pib.gov.inapsnet.org For instance, studies on other fungicides like tebuconazole (B1682727) have shown harmful impacts on bird reproduction, highlighting the need for thorough environmental risk assessments for all agrochemicals. cnrs.fr

Ecophysiological studies will be vital to understand how this compound interacts with the plant-pathogen-environment system. Research could explore:

How different soil moisture levels and types affect the efficacy and movement of Aureofungin in the soil. 14.139.158

The physiological response of the host plant to Aureofungin treatment, beyond just disease suppression. journalcra.com

The potential for Aureofungin to influence the plant microbiome, which plays a critical role in plant health.

Such studies will enable the development of best practices for application that maximize its antifungal efficacy while minimizing environmental risks, ensuring its role as a valuable tool in integrated pest management strategies. semanticscholar.org

Exploration of Non-Fungicidal Biological Activities and Novel Research Applications

While primarily known for its antifungal properties, emerging research indicates that this compound may possess other valuable biological activities. A recent study systematically evaluated several non-medical antibiotics, including this compound and B, for their plant growth-regulating properties. researchgate.net

The findings revealed that this compound exhibited significant growth-promoting activities in certain vegetable crops. researchgate.net For example, in experiments with cucumber seeds, treatment with this compound led to an increase in seedlings emergence. researchgate.net This suggests a potential new application for this compound not as a fungicide, but as a biostimulant to enhance crop yields. researchgate.net

Table 2: Observed Plant Growth-Regulating Effects of this compound

| Crop | Observed Effect | Change Relative to Control (%) | Reference |

|---|---|---|---|

| Cucumber | Increased seedlings emergence | +23.1 | researchgate.net |

| Gourd | Increased seedlings emergence | +32.6 | researchgate.net |

| Sweet Pepper | Increased seedlings emergence | +7.5 | researchgate.net |

This discovery opens up an entirely new research frontier. Future investigations should aim to:

Elucidate the mechanism by which this compound promotes plant growth.

Determine the optimal conditions and plant species for this growth-promoting effect.

Isolate the growth-promoting activity from the fungicidal activity, perhaps through the creation of specific analogs as described in section 9.1.

Beyond agriculture, the unique structure of this compound makes it a valuable tool for basic research. ontosight.ai Its interaction with ergosterol (B1671047) in fungal membranes is well-established, but further studies could use it as a molecular probe to investigate membrane biology and the development of antifungal resistance. ontosight.aiontosight.ai The exploration of these non-fungicidal roles could dramatically expand the utility and value of the Aureofungin scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.